molecular formula C7H12O2 B1314976 3-(Hydroxymethyl)cyclohexanone CAS No. 21996-61-2

3-(Hydroxymethyl)cyclohexanone

Cat. No. B1314976
CAS RN: 21996-61-2
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclohexanone, also known as HC or HCCH, is a cyclic ketone that has been extensively studied due to its potential applications in various fields. It has a molecular formula of C7H12O2 and an average mass of 128.169 Da .


Synthesis Analysis

3-Hydroxymethylcyclohexene, a related compound, is formed during the dehydrochlorination of di (trans-2-chlorocyclohexylmethyl)formal by the action of alcoholic alkali, followed by methanolysis of dehydrochlorination of trans-1-hydroxymethyl-2-chlorocyclohexane by the action of potassium acetate . It can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation using titanium dioxide nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)cyclohexanone consists of a six-membered carbon ring with a ketone functional group and a hydroxymethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Hydroxymethyl)cyclohexanone include a density of 1.1±0.1 g/cm3, a boiling point of 222.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Chemistry

  • Summary of the application : 3-(Hydroxymethyl)cyclohexanone is used in the synthesis of cyclohexanone . Cyclohexanone is an important intermediate in the chemical industry, particularly in the production of nylon .
  • Methods of application : The reaction of cyclohexene, formaldehyde, and hydrochloric acid at a temperature of 20-30°C leads to the formation of di (trans-2-chlorocyclohexylmethyl)formal .
  • Results or outcomes : The result of this reaction is the formation of cyclohexanone, which is a key component in the production of several types of polymers, including nylon .

Pharmaceuticals

  • Summary of the application : Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .
  • Methods of application : Hydroxymethylation is generally a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds, which is carried out by employing normally aqueous formaldehyde (37–41%) in a basic medium .
  • Results or outcomes : There are many examples in the literature of the pharmaceutical, pharmacokinetic, and pharmacodynamic benefits, which the hydroxymethyl group can confer to drugs, prodrugs, drug metabolites, and other therapeutic compounds .

Halogenation

  • Summary of the application : 3-Hydroxymethylcyclohexene, which can be derived from 3-(Hydroxymethyl)cyclohexanone, is used in the study of halogenation .
  • Methods of application : The reaction of cyclohexene, formaldehyde, and hydrochloric acid at a temperature of 20-30°C leads to the formation of di (trans-2-chlorocyclohexylmethyl)formal. 3-Hydroxymethylcyclohexene, formed during the dehydrochlorination of di (trans-2-chlorocyclohexylmethyl)formal by the action of alcoholic alkali, followed by methanolysis of dehydrochlorination of trans-1-hydroxymethyl-2-chlorocyclohexane by the action of potassium acetate, is converted into 3-chloro (bromo)methylcyclohexene via a tosylate, by the action of calcium chloride (sodium bromide) in glycerin .
  • Results or outcomes : The result of this reaction is the formation of 3-chloro (bromo)methylcyclohexene .

Organic Compound Technology

  • Summary of the application : 3-(Hydroxymethyl)cyclohexanone is used in the technology of organic compounds, specifically in the production of cyclohexanone .
  • Methods of application : The methods of obtaining cyclohexanone involve several catalysts and solvents, including ionic liquids .
  • Results or outcomes : The result of these methods is the extraction of cyclohexanone from a reaction mixture .

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, using the substance only in well-ventilated areas, and avoiding contact with skin, eyes, and clothing. It should be kept away from heat and sources of ignition. Inhalation, ingestion, or contact with skin should be avoided .

properties

IUPAC Name

3-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZGKTIHFHBTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306160
Record name 3-(Hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)cyclohexanone

CAS RN

32916-58-8
Record name 3-(Hydroxymethyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32916-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)cyclohexanone
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3-(Hydroxymethyl)cyclohexanone
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Citations

For This Compound
4
Citations
P Knochel, TS Chou, HG Chen, MCP Yeh… - The Journal of …, 1989 - ACS Publications
The reactivity of the new zinc and copper carbenoids PivOCH2Cu (CN) ZnI (4) and ICH2Cu-ZnI2 (5) toward various electrophiles has been investigated. Of special interest is the direct …
Number of citations: 102 pubs.acs.org
T Mahapatra, S Nanda - Tetrahedron: Asymmetry, 2010 - Elsevier
Four isomeric hydroxy-skipped bishomo-inositol analogs have been synthesized from both enantiomers of 5-hydroxymethyl-2-cyclohexenone. Sharpless asymmetric dihydroxylation …
Number of citations: 28 www.sciencedirect.com
HP Bainton - 1986 - search.proquest.com
The work described in this thesis was directed towards the synthesis of two groups of natural products, the prostaglandins and the pyrethrins. Chapter l includes a review of selected …
Number of citations: 2 search.proquest.com
F Dallacker, I Alroggen, H Krings… - … Liebigs Annalen der …, 1961 - Wiley Online Library
3‐Hydroxymethylen‐1‐alkyl‐cyclohexanone‐(2), 3‐Hydroxymethylen‐campher sowie 2‐Hydroxymethylen‐epicampher wurden durch Kondensation der Ketone mit Ameisensäureester …

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